molecular formula C25H25FN4O B5017865 1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine

1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine

Cat. No. B5017865
M. Wt: 416.5 g/mol
InChI Key: MOAJHBHDCXRFKR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a methoxy group, a fluoro group, and a pyridine ring. Pyrazoles are a class of organic compounds with the formula C3H3N2H . They are characterized by a 5-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Methoxy groups (-OCH3) are ether groups attached to a methyl group . Fluoro groups (-F) contain a fluorine atom and are often used in pharmaceuticals and agrochemicals due to their ability to modulate chemical reactivity and bioavailability . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through the reaction of a hydrazone with an α,β-unsaturated carbonyl compound . The methoxy and fluoro groups could be introduced through substitution reactions . The exact synthesis route would depend on the desired final product and the starting materials available.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and pyridine) would contribute to the compound’s stability and could influence its reactivity. The electronegative fluorine atom could create a polar bond, potentially influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrazole ring is known to participate in various chemical reactions, including substitutions and additions . The methoxy group could be cleaved under acidic conditions , and the fluoro group could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluoro group could increase the compound’s stability and could affect its boiling point and melting point . The presence of a methoxy group could affect the compound’s solubility .

properties

IUPAC Name

N-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methyl-1-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O/c1-18-7-4-5-9-23(18)30-17-21(16-29(2)15-19-8-6-12-27-14-19)25(28-30)20-10-11-24(31-3)22(26)13-20/h4-14,17H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAJHBHDCXRFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3)OC)F)CN(C)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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